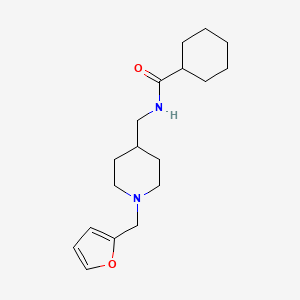

(R)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound is a chiral pyrrolidine derivative that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Applications De Recherche Scientifique

Enantioselective Synthesis and Medicinal Chemistry Applications

Chiral Pyrrolidinones Synthesis : The compound has been used in the synthesis of chiral pyrrolidinones, exemplifying its role in creating all-cis trisubstituted pyrrolidin-2-ones, crucial for developing bioactive molecules with potential therapeutic applications (H. Weber et al., 1995).

Asymmetric Catalysis : Its framework is instrumental in asymmetric catalysis for producing chiral pyrrolidines, highlighting a practical synthesis approach to achieve high enantiomeric excess, which is vital for drug development and synthesis of enantiomerically pure compounds (John Y. L. Chung et al., 2005).

Influenza Neuraminidase Inhibitors : A derivative of this compound was identified as a potent inhibitor of influenza neuraminidase, showcasing its potential in antiviral drug development. The research underscores its importance in designing inhibitors that can target viral enzymes critical for the virus's life cycle (G. T. Wang et al., 2001).

Histamine H4 Receptor Ligands : The compound's structure has facilitated the development of histamine H4 receptor ligands, indicating its utility in discovering new treatments for inflammatory and immune-related disorders. This emphasizes its role in advancing pharmacological research and drug discovery (R. Altenbach et al., 2008).

Structural Analysis and Chemical Properties

X-ray Crystallography : The structural analysis of related compounds through X-ray crystallography provides insights into the molecular configurations and interactions, critical for understanding the chemical behavior and reactivity of such compounds in various reactions (S. Naveen et al., 2007).

Chemical Synthesis Optimization : The application in chemical synthesis optimization, such as in the development of kinase inhibitors for treating rheumatoid arthritis and psoriasis, demonstrates its versatility in medicinal chemistry. It is a key example of how such compounds can be pivotal in synthesizing therapeutic agents (John Y. L. Chung et al., 2006).

Propriétés

IUPAC Name |

tert-butyl (3R)-3-[(2-chloroacetyl)amino]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)13-9(15)6-12/h8H,4-7H2,1-3H3,(H,13,15)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQPVKUFUAKAJC-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2913133.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2913138.png)

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2913142.png)

![4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2913150.png)

![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2913151.png)

![2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]acetamide](/img/structure/B2913152.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2913155.png)